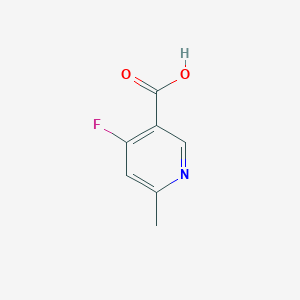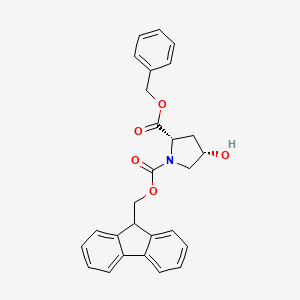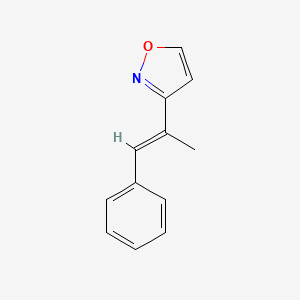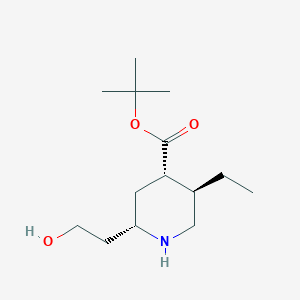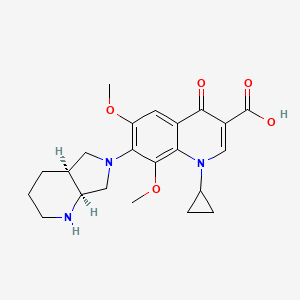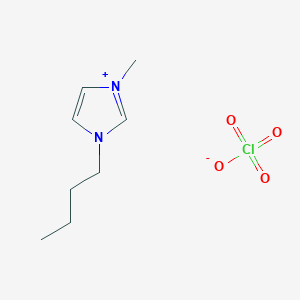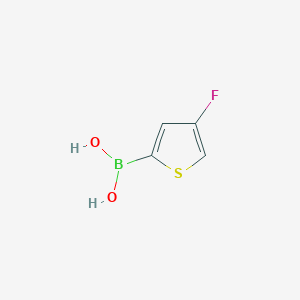
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride
描述
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is a chemical compound with the molecular formula C13H15ClN2O2. It is a derivative of isoindoline-1,3-dione, featuring a piperidinyl group at the fourth position. This compound is known for its applications in medicinal chemistry, particularly in the development of therapeutic agents.
作用机制
Target of Action
The primary target of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, a system responsible for protein degradation within cells .
Mode of Action
this compound interacts with its target, cereblon, by binding to it . This binding allows the compound to act as a ligand for the development of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by tagging specific proteins for degradation .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system . By acting as a ligand for the development of PROTACs, it enables the targeted degradation of specific proteins . This can have downstream effects on various cellular processes, depending on the specific proteins being targeted for degradation .
Pharmacokinetics
It’s worth noting that the compound’s effectiveness as a ligand for protacs could be influenced by these properties .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to protein degradation . By enabling the targeted degradation of specific proteins, it can influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature is recommended to be 2-8°C . This suggests that temperature could potentially affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride plays a significant role in biochemical reactions, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound acts as a functionalized cereblon ligand, which allows for the rapid conjugation with carboxyl linkers due to the presence of an amine group. This conjugation is facilitated through peptide coupling reactions and reductive amination . The compound interacts with various enzymes and proteins, including cereblon, a key protein involved in targeted protein degradation. The interaction with cereblon is crucial for the formation of PROTACs, which are designed to degrade specific proteins within cells.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the development of PROTACs allows it to target and degrade specific proteins, thereby altering cellular processes and functions. For example, the degradation of DNA-binding proteins by PROTACs can lead to changes in gene expression and cellular responses . Additionally, the compound’s interaction with cereblon and other biomolecules can impact cell signaling pathways, further influencing cellular behavior.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to cereblon, forming a complex that recruits target proteins for degradation. This process involves the ubiquitin-proteasome system, where the target protein is tagged with ubiquitin molecules and subsequently degraded by the proteasome . The binding of this compound to cereblon is a critical step in this mechanism, as it facilitates the recruitment and degradation of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental setups. Studies have shown that the compound remains stable under specific storage conditions, such as being sealed in a dry environment at room temperature . Over time, the compound’s effects on cellular function may also vary, with long-term exposure potentially leading to sustained changes in cellular processes and protein degradation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that the compound exhibits anticonvulsant activity at specific doses, with higher doses potentially leading to toxic or adverse effects . For example, in maximal electroshock (MES) models, the compound showed anticonvulsant activity at a dose of 15.1 ± 1.53 mg/kg . It is important to carefully monitor dosage levels to avoid potential toxicity and ensure the desired therapeutic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s role in the ubiquitin-proteasome system highlights its involvement in protein degradation pathways . Additionally, the presence of an amine group allows for conjugation with carboxyl linkers, facilitating its incorporation into more complex molecules and metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to conjugate with carboxyl linkers and form complexes with cereblon plays a role in its localization and accumulation within specific cellular compartments . This distribution is crucial for its function in targeted protein degradation and other biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is essential for its role in protein degradation and other cellular processes, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride typically involves the reaction of phthalic anhydride with piperidine derivatives. One common method includes the reflux of phthalic anhydride with piperidine in toluene solvent for 24 hours . The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
科学研究应用
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as a ligand in protein degradation studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as a component in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
相似化合物的比较
Similar Compounds
Thalidomide: Shares a similar isoindoline-1,3-dione core structure but with different substituents.
Lenalidomide: Another derivative of isoindoline-1,3-dione with immunomodulatory properties.
Pomalidomide: Similar in structure and function, used in the treatment of multiple myeloma.
Uniqueness
4-(Piperidin-4-yl)isoindoline-1,3-dione hydrochloride is unique due to its specific piperidinyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a ligand in protein degradation studies and broadens its applicability in medicinal chemistry .
属性
IUPAC Name |
4-piperidin-4-ylisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c16-12-10-3-1-2-9(11(10)13(17)15-12)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2,(H,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGJLHBAMGKNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C(=CC=C2)C(=O)NC3=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


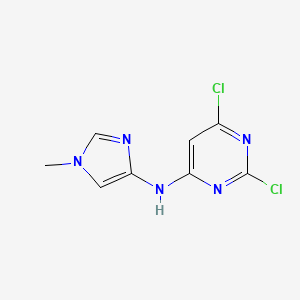
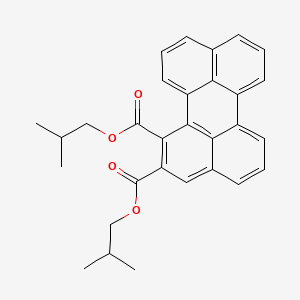

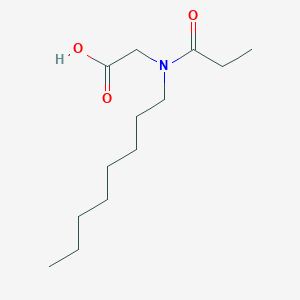
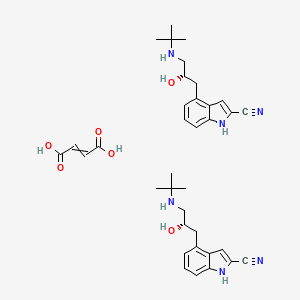
![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1401573.png)

